molecular formula C15H23ClN2 B6261242 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1461714-92-0

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6261242
CAS No.: 1461714-92-0
M. Wt: 266.8
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Description

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-methylpiperidine with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and pharmacological properties. Its combination of piperidine and tetrahydroquinoline moieties makes it a valuable compound for various scientific research applications .

Properties

CAS No.

1461714-92-0

Molecular Formula

C15H23ClN2

Molecular Weight

266.8

Purity

93

Origin of Product

United States

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